CDK2 Inhibitory Potency: Imidazo[4,5-c]pyridine Derivatives Achieve Nanomolar IC₅₀ Comparable to Clinical CDK2 Inhibitor CYC202
Imidazo[4,5-c]pyridine derivatives designed via scaffold hopping from the clinical CDK2 inhibitor CYC202 (seliciclib) demonstrate potent CDK2 inhibitory activity. The most active compound in the series, designated 5b, exhibited CDK2 IC₅₀ = 21 nM, which represents a potency level within the same order of magnitude as the reference clinical compound CYC202, confirming that the imidazo[4,5-c]pyridine scaffold is a validated bioisostere capable of maintaining high-affinity CDK2 engagement [1]. In vitro antiproliferative evaluation across three distinct cancer cell lines (HL60 leukemia, A549 lung adenocarcinoma, HCT116 colorectal carcinoma) yielded IC₅₀ values of 0.042 μM, 0.198 μM, and 0.227 μM respectively, demonstrating consistent cellular activity across multiple tissue origins [2].
| Evidence Dimension | CDK2 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 5b (imidazo[4,5-c]pyridine derivative): IC₅₀ = 21 nM |
| Comparator Or Baseline | CYC202 (seliciclib, purine-based clinical CDK2 inhibitor): reference standard |
| Quantified Difference | Imidazo[4,5-c]pyridine scaffold maintains nanomolar potency comparable to purine-based inhibitor |
| Conditions | In vitro CDK2 kinase inhibition assay |
Why This Matters
This head-to-head scaffold comparison validates the imidazo[4,5-c]pyridine core as a functional purine bioisostere for CDK2 inhibitor development, supporting procurement of 3-methyl-3H-imidazo[4,5-c]pyridine as a starting material for kinase-targeted medicinal chemistry programs.
- [1] Wu YZ, Ying HZ, Xu L, et al. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Arch Pharm (Weinheim). 2018;351(6):e1700381. View Source
- [2] Wu YZ, et al. 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Data reproduced via Sigma-Aldrich citation record. 2018. View Source
